Boiling Point: Meta vs Para Isomer
The meta-substituted target compound exhibits a higher predicted boiling point than its para-substituted regioisomer. Methyl 3-(isopropylamino)benzoate (meta) has a predicted boiling point of 306.8 ± 25.0 °C , while methyl 4-(isopropylamino)benzoate (para) has a predicted boiling point of 301.4 °C at 760 mmHg . This ~5.4 °C difference, though modest, reflects altered intermolecular interactions arising from the different dipole moment orientation in the meta configuration. For researchers employing distillation-based purification, this boiling point offset can influence fraction collection parameters and solvent selection.
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 306.8 ± 25.0 °C |
| Comparator Or Baseline | Methyl 4-(isopropylamino)benzoate (para isomer): 301.4 °C at 760 mmHg |
| Quantified Difference | ~5.4 °C higher for meta isomer |
| Conditions | Predicted/computed values from different supplier databases |
Why This Matters
This boiling point offset confirms that regioisomers are not interchangeable for distillation-based purification protocols, and procurement of the correct isomer avoids failed purification attempts.
